1-Piperidin-4-ylbutan-1-one
Overview
Description
1-Piperidin-4-ylbutan-1-one, also known as 4-Methylpentedrone, is a designer drug that has gained increasing attention in the scientific community. It has a molecular weight of 155.24 and its IUPAC name is 1-(4-piperidinyl)-1-butanone .
Molecular Structure Analysis
The molecular structure of 1-Piperidin-4-ylbutan-1-one consists of nine carbon atoms, seventeen hydrogen atoms, and one oxygen atom . The InChI code is 1S/C9H17NO/c1-2-3-9(11)8-4-6-10-7-5-8/h8,10H,2-7H2,1H3 .Physical And Chemical Properties Analysis
1-Piperidin-4-ylbutan-1-one is a liquid at room temperature .Scientific Research Applications
Medicinal Chemistry: Drug Synthesis
1-Piperidin-4-ylbutan-1-one: is a valuable building block in medicinal chemistry, particularly in the synthesis of drugs. Its piperidine core is a common motif in pharmaceutical compounds due to its versatility in chemical reactions. This compound can be used to create a variety of pharmacologically active derivatives, which are then screened for potential as new therapeutic agents .
Organic Synthesis: Heterocyclic Building Blocks
In organic synthesis, 1-Piperidin-4-ylbutan-1-one serves as a heterocyclic building block. It can undergo various chemical transformations, including cyclization and alkylation, to produce complex organic molecules. These molecules can have applications ranging from materials science to the development of new synthetic methodologies .
Pharmacology: Biological Activity Screening
The piperidine ring present in 1-Piperidin-4-ylbutan-1-one is often found in compounds with significant biological activity. Researchers utilize this compound to synthesize derivatives that are then tested for a range of biological activities, such as anticancer, antiviral, and anti-inflammatory properties .
Neuroscience: Neuropharmacological Research
In neuroscience, derivatives of 1-Piperidin-4-ylbutan-1-one can be used to study neuropharmacological processes. These compounds can act on various neurotransmitter systems, providing insights into the treatment of neurological disorders and the functioning of the nervous system .
Environmental Applications: Pollution Remediation
While direct applications in environmental science are not well-documented for 1-Piperidin-4-ylbutan-1-one , its derivatives could potentially be used in pollution remediation processes. For example, they might be involved in the synthesis of compounds that can break down pollutants or act as sensors for environmental contaminants .
Industrial Uses: Chemical Manufacturing
In the chemical industry, 1-Piperidin-4-ylbutan-1-one is used in the manufacture of various chemical products. It can be a precursor to compounds required in different industrial processes, such as the production of polymers, resins, or other specialty chemicals .
Safety and Hazards
Future Directions
Piperidines, which include 1-Piperidin-4-ylbutan-1-one, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current research focuses on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Mechanism of Action
Target of Action
Piperidine derivatives, which include 1-piperidin-4-ylbutan-1-one, have been found to exhibit various biological activities .
Mode of Action
Piperidin-4-one derivatives have been reported to exhibit antimicrobial activity . The mechanism of action of these compounds could involve interactions with bacterial cell walls or proteins, leading to disruption of essential cellular processes.
Biochemical Pathways
Piperidine derivatives have been found to exhibit various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound is a liquid at room temperature, which may influence its bioavailability .
Result of Action
Piperidin-4-one derivatives have been reported to exhibit antimicrobial activity, suggesting that they may have effects on microbial cells .
Action Environment
It is known that environmental factors can influence the action of many compounds, potentially through effects on their stability, bioavailability, or interactions with targets .
properties
IUPAC Name |
1-piperidin-4-ylbutan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-2-3-9(11)8-4-6-10-7-5-8/h8,10H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOUMEVOEWHLKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1CCNCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590957 | |
Record name | 1-(Piperidin-4-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidin-4-ylbutan-1-one | |
CAS RN |
3509-15-7 | |
Record name | 1-(Piperidin-4-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60590957 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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